cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a cyclohexylmethanone group and at the 2-position with a (4-fluorobenzyl)thio moiety.
Properties
IUPAC Name |
cyclohexyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFDAARXRFVPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine.
Thioether Formation:
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of key analogs is provided below, focusing on structural features, synthetic routes, and inferred physicochemical properties.
2.1. Structural and Functional Group Comparisons
Research Findings and Challenges
- Computational Studies : Density-functional theory () could predict the target’s electron distribution, correlating with reactivity .
- Crystallography : SHELX software () may resolve its structure, though dihydroimidazole flexibility complicates crystallization .
- Limitations : Direct biological data (e.g., IC50) are absent in the evidence; inferences rely on structural analogs.
Biological Activity
Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its therapeutic prospects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
Recent studies have explored the biological effects of this compound in various models:
- Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Research indicated that the compound could significantly reduce pro-inflammatory cytokines in cell cultures, pointing towards its utility in inflammatory diseases.
Table 2: Experimental Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 15 µM; effective ROS scavenger |
| Anti-inflammatory Effects | ELISA for Cytokine Levels | Significant reduction in TNF-alpha levels |
4. Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit cellular proliferation suggests potential use as an anticancer agent.
- Neurodegenerative Diseases : The antioxidant properties may provide protective effects against neuronal damage.
5. Conclusion and Future Directions
The biological activity of this compound presents exciting opportunities for future research. Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential across different disease models.
Continued exploration into its structure–activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
